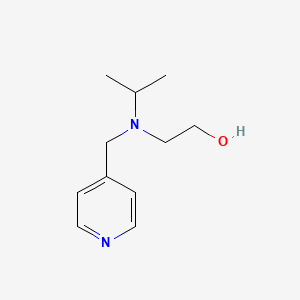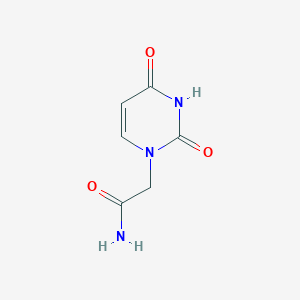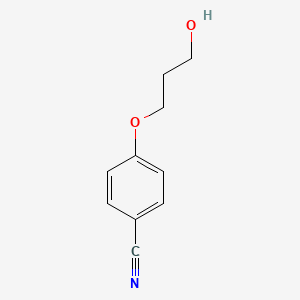![molecular formula C13H21NO B7863079 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B7863079.png)
2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol is an organic compound that belongs to the class of ethanolamines This compound features a unique structure with an isopropyl group, a 2-methyl-benzyl group, and an amino group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol typically involves the reaction of 2-methyl-benzylamine with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methyl-benzylamine+isopropyl alcohol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanolamine derivatives.
科学的研究の応用
2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- **2-[Isopropyl-(2-methyl-benzyl)-amino]-propanol
- **2-[Isopropyl-(2-methyl-benzyl)-amino]-butanol
- **2-[Isopropyl-(2-methyl-benzyl)-amino]-pentanol
Uniqueness
2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. The presence of both isopropyl and 2-methyl-benzyl groups enhances its lipophilicity and potential interactions with hydrophobic regions of target molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[(2-methylphenyl)methyl-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)14(8-9-15)10-13-7-5-4-6-12(13)3/h4-7,11,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMUADGUWVPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863018.png)
![2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863026.png)
![2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863032.png)
![2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863037.png)
![2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863045.png)
![2-[Isopropyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7863047.png)
![2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7863049.png)
![2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7863053.png)
![2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863067.png)
![2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863083.png)
![2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7863096.png)



